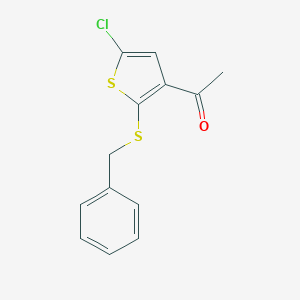

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

説明

特性

IUPAC Name |

1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGHIPPKDCMIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430975 | |

| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160982-09-2 | |

| Record name | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160982-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone, a key intermediate in medicinal chemistry.

Core Chemical Properties

This compound is a thiophene derivative with the chemical formula C₁₃H₁₁ClOS₂.[1][2] It is recognized for its role as a versatile building block in the synthesis of novel heterocyclic compounds.[1]

| Property | Value | Source |

| CAS Number | 160982-09-2 | [1][2] |

| Molecular Formula | C₁₃H₁₁ClOS₂ | [1][2] |

| Molecular Weight | 282.81 g/mol | [1] |

| Melting Point | 91-93 °C | [3] |

| Boiling Point | 407.5±45.0 °C (Predicted) | [3] |

| Density | 1.33 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform and methanol. | [1] |

| InChI Key | REGHIPPKDCMIBD-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction.

Synthesis of this compound

This protocol describes the synthesis starting from 3-acetyl-2,5-dichlorothiophene and benzylthiol.[1]

Experimental Protocol:

-

Reagents:

-

3-Acetyl-2,5-dichlorothiophene (1 equivalent)

-

Benzylthiol (1 equivalent)

-

Potassium carbonate (K₂CO₃) (as a base)

-

Dimethylformamide (DMF) (as a solvent)

-

-

Procedure:

-

To a solution of 3-acetyl-2,5-dichlorothiophene in dimethylformamide (DMF), add potassium carbonate.

-

Add benzylthiol to the reaction mixture.

-

Heat the mixture to 80–85°C and stir for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (9:1) eluent to afford the desired product.

-

-

Yield: 88%[1]

Spectral Data and Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Data | Source |

| ¹H NMR | Data not fully available in search results. Expected signals would include a singlet for the acetyl group protons, a singlet for the methylene protons of the benzylthio group, and multiplets for the aromatic protons of the benzyl and thiophene rings. | |

| ¹³C NMR | Data not fully available in search results. Expected signals would include those for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. | |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is expected to show a [M+H]⁺ peak at m/z 281.9939850. | [4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected around 1680 cm⁻¹ for the carbonyl (C=O) stretch and approximately 680 cm⁻¹ for the C-S vibration. | [1] |

Applications in Medicinal Chemistry

This compound is a valuable intermediate, primarily utilized in the synthesis of carbonic anhydrase inhibitors .[2] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and certain cancers.[5] The thiophene moiety of this compound serves as a scaffold for the development of potent and selective inhibitors.

References

- 1. This compound | RUO [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 160982-09-2 [chemicalbook.com]

- 4. This compound | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone, a key intermediate in the development of pharmacologically active compounds, notably carbonic anhydrase inhibitors. This document details the spectroscopic data supporting its structure, provides in-depth experimental protocols for its synthesis, and explores its biological relevance.

Chemical Identity and Properties

This compound is a thiophene derivative with the molecular formula C₁₃H₁₁ClOS₂.[1][2] Its chemical structure, presented below, features a central thiophene ring substituted with an acetyl group at the 3-position, a benzylthio group at the 2-position, and a chlorine atom at the 5-position. These functional groups provide versatile handles for further chemical modifications in the synthesis of more complex molecules.[3]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClOS₂ | [1][2] |

| Molecular Weight | 282.81 g/mol | [1][2] |

| CAS Number | 160982-09-2 | [1][2] |

| IUPAC Name | 1-(2-(benzylsulfanyl)-5-chlorothiophen-3-yl)ethanone | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | 91-93 °C |

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques. The following tables summarize the available data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 2.60 | s | 3H | -COCH₃ | |

| 4.30 | s | 2H | -SCH₂Ph | |

| 7.30-7.40 | m | 5H | Aromatic (Phenyl) |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1680 | C=O (carbonyl) stretch | [3] |

| ~680 | C-S vibration | [3] |

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion | Technique | Reference |

| 282.8 | [M]⁺ | EI | |

| 296.9872 | [M+H]⁺ | HRMS | [3] |

Note: While ¹³C NMR is a critical technique for the structural confirmation of this compound, specific experimental chemical shift data was not available in the reviewed literature.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of the target compound is typically achieved through the nucleophilic substitution of a chlorine atom on a thiophene precursor with a benzylthio group. A common starting material is 3-acetyl-2,5-dichlorothiophene.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Protocol:

This protocol is a composite based on procedures outlined in patent literature.

Materials:

-

3-acetyl-2,5-dichlorothiophene

-

Thiourea

-

Benzyl chloride

-

Ethanol

-

Water

-

4M Sodium hydroxide (NaOH) solution

-

Sodium hypochlorite solution (optional, for decolorizing)

-

Ethyl acetate (for recrystallization or chromatography)

-

Hexane (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine thiourea, benzyl chloride, ethanol, and water.

-

Heat the mixture to reflux and maintain for approximately 2 hours. This step forms the benzyl thiolate in situ.

-

Cool the reaction mixture to about 60-70 °C.

-

To the cooled mixture, add 3-acetyl-2,5-dichlorothiophene.

-

Slowly add 4M sodium hydroxide solution while maintaining the temperature.

-

Heat the resulting mixture to reflux and maintain for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and stir for 30 minutes.

-

(Optional) If the solution is colored, a small amount of sodium hypochlorite solution can be added to decolorize it.

-

Collect the precipitated solid by filtration.

-

Wash the solid thoroughly with water.

-

Dry the crude product.

-

Purify the product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[3]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). Record the spectrum on a 300 MHz or higher NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: A ¹³C NMR spectrum should be acquired to confirm the carbon framework of the molecule.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a Fourier-transform infrared (FTIR) spectrometer, typically using a KBr pellet or an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

Low-Resolution MS: Obtain an electron ionization (EI) mass spectrum to determine the molecular weight and fragmentation pattern.

-

High-Resolution MS (HRMS): For accurate mass determination, analyze the sample using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Biological Significance and Signaling Pathway

This compound is a valuable intermediate in the synthesis of carbonic anhydrase inhibitors.[2] Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and fluid balance.

Inhibitors of carbonic anhydrase are used therapeutically for conditions such as glaucoma, edema, and altitude sickness. The thiophene scaffold of this compound serves as a core structure for the development of potent and selective CA inhibitors.

Carbonic Anhydrase Catalytic Cycle and Inhibition

Caption: The catalytic cycle of carbonic anhydrase and its inhibition by thiophene-based inhibitors.

The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking carbon dioxide to form a bicarbonate intermediate. The release of bicarbonate and regeneration of the zinc-bound hydroxide completes the cycle. Thiophene-based inhibitors, derived from intermediates like this compound, typically function by coordinating to the zinc ion in the active site, displacing the catalytic water/hydroxide molecule and thereby blocking the enzyme's activity.

Conclusion

This compound is a well-characterized synthetic intermediate with significant potential in medicinal chemistry. Its structure has been elucidated through a combination of spectroscopic methods, and reliable synthetic routes for its preparation are established. Its role as a precursor to carbonic anhydrase inhibitors underscores its importance in the development of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with this versatile compound.

References

In-Depth Technical Guide: Physicochemical Properties of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the key physicochemical properties of the compound 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, a molecule of interest in medicinal chemistry and drug discovery. The data presented herein is essential for professionals engaged in the synthesis, characterization, and application of this compound in research and development.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are presented below. This data serves as a critical foundation for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C13H11ClOS2 |

| Molecular Weight | 282.8 g/mol [1] |

| CAS Number | 160982-09-2 |

Chemical Structure and Identification

The structural arrangement of atoms within this compound is depicted in the following logical relationship diagram. This visualization clarifies the connectivity of the constituent chemical groups.

Experimental Considerations

While detailed experimental protocols for the synthesis of this specific compound are proprietary and vary between suppliers, a general workflow for its characterization and use as a reagent is outlined below. This diagram illustrates the logical progression from compound acquisition to its application in further research, such as in the preparation of carbonic anhydrase inhibitors.[2][3]

References

Technical Guide: Biological Activity Screening of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the biological activity screening of the novel thiophene derivative, 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone (CAS: 160982-09-2). While specific experimental data for this compound is not extensively published, the thiophene scaffold is a privileged structure in medicinal chemistry, known to impart significant biological activity.[1][2][3][4] Thiophene-containing molecules have demonstrated a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This guide outlines the potential biological activities of the target compound based on data from structurally related analogs. It provides detailed experimental protocols for a robust screening cascade and visual workflows to guide the research process. The presence of a benzylthio group and a chlorine atom on the thiophene ring are key structural features that may influence the compound's binding affinity and reactivity with biological targets.[7]

Potential Biological Activities of Thiophene Derivatives

The thiophene ring system is a core component in numerous FDA-approved drugs, highlighting its therapeutic importance.[4] Activities range from anti-inflammatory agents like Tinoridine and Tiaprofenic acid to anticancer drugs such as OSI-930 and Raloxifene.[1][2][8] The screening strategy for this compound should therefore focus on these key areas.

Potential Anticancer Activity

Thiophene derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[8][9][10] Studies on related compounds have demonstrated antiproliferative activity, with some analogs inducing apoptosis and autophagy in cancer cells.[5] The cytotoxic potential is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against cell lines such as HepG2 (hepatocellular carcinoma), A2780 (ovarian carcinoma), and MCF-7 (breast adenocarcinoma).[5][8][9]

Table 1: Representative Cytotoxic Activity of Structurally Related Thiophene Analogs

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Amino-thiophene Derivative (15b) | A2780 | 12 ± 0.17 | [9] |

| Amino-thiophene Derivative (15b) | A2780CP | 10 ± 0.15 | [9] |

| Fused Thiophene Derivative (480) | HeLa | ~45¹ | [11] |

| Fused Thiophene Derivative (480) | Hep G2 | ~118¹ | [11] |

| Bis-chalcone Thiophene (5b) | MCF-7 | 4.05 ± 0.96 | [8] |

| Bis-chalcone Thiophene (5a) | HCT116 | 18.10 ± 2.51 | [8] |

¹Converted from µg/mL for compound with MW of 282 g/mol . Note: Data is for related compounds, not this compound.

Potential Anti-inflammatory Activity

Many thiophene-based compounds function as potent anti-inflammatory agents.[1][2][3] A primary mechanism of action for these molecules is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiophene moiety, such as tiaprofenic acid, are well-established therapeutics.[4] Screening for anti-inflammatory effects typically involves in vitro enzyme inhibition assays and cellular assays to measure the reduction of inflammatory mediators like nitric oxide (NO).

Table 2: Representative Anti-inflammatory Activity of Structurally Related Thiophene Analogs

| Compound Class | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|

| Tetrasubstituted Thiophene (4c) | Carrageenan-induced paw edema | % Inhibition | 71% @ 10 mg/kg | [6] |

| Tetrasubstituted Thiophene (4e) | Carrageenan-induced paw edema | % Inhibition | 71% @ 20 mg/kg | [6] |

| Thiophene Celecoxib Analog | COX-2 Enzyme Inhibition | IC₅₀ (µM) | 0.69 | [12] |

| Thiophene Celecoxib Analog | COX-1 Enzyme Inhibition | IC₅₀ (µM) | 8.42 | [12] |

Note: Data is for related compounds, not this compound.

Potential Antimicrobial Activity

The thiophene scaffold is also associated with significant antimicrobial properties. Research indicates that various derivatives can effectively inhibit the growth of pathogenic bacteria.[7] The potency of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

Table 3: Representative Antimicrobial Activity of Structurally Related Thiophene Analogs

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzylthio-thiadiazole (3h) | S. aureus | 0.5 | [12] |

| Benzylthio-thiadiazole (3h) | S. epidermidis | 0.03 | [12] |

| Benzylthio-thiadiazole (3h) | B. subtilis | 0.5 | [12] |

| 2-benzylthiomethyl-1H-benzimidazole (5b) | E. coli | 140 | [13] |

| 2-benzylthiomethyl-1H-benzimidazole (5g) | S. aureus | 140 | [13] |

Note: Data is for related compounds, not this compound.

Visualized Workflows and Pathways

General Biological Activity Screening Workflow

The following diagram outlines a typical workflow for the initial screening and evaluation of a novel chemical entity.

Caption: A generalized workflow for screening novel chemical compounds.

COX-2 Mediated Inflammatory Pathway

This diagram illustrates the simplified signaling pathway involving the COX-2 enzyme, a key target for anti-inflammatory thiophene derivatives.

Caption: Simplified COX-2 pathway, a target for anti-inflammatory drugs.

Detailed Experimental Protocols

The following protocols provide a standardized methodology for the initial biological screening of this compound.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay determines the compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

-

Materials:

-

Test Compound Stock Solution (e.g., 10 mM in DMSO)

-

Human cancer cell lines (e.g., HepG2, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9][11]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate spectrophotometer (reader)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7] Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting to dissolve the purple formazan crystals.[9][12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Test Compound Stock Solution (e.g., 1 mg/mL in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well U-bottom microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer

-

-

Procedure:

-

Compound Dilution: Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound at twice the highest desired test concentration to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives no bacteria and serves as a sterility control.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed when compared to the growth control well.[14]

-

Protocol 3: In Vitro COX-2 Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of the compound to inhibit the peroxidase activity of the COX-2 enzyme.

-

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Assay Genie, or Sigma-Aldrich)

-

Recombinant human or ovine COX-2 enzyme

-

Assay Buffer

-

Heme cofactor

-

COX Probe (e.g., ADHP)

-

Arachidonic Acid (substrate)

-

Selective COX-2 inhibitor for positive control (e.g., Celecoxib)

-

Opaque 96-well microplate

-

Fluorometric plate reader (e.g., Ex/Em = 535/587 nm)

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[6] Dilute the test compound and control inhibitor to 10x the final desired concentration in Assay Buffer.

-

Reaction Setup: In an opaque 96-well plate, add reagents in the following order:

-

Enzyme Control Wells: 80 µL Reaction Mix (Buffer, Probe, Cofactor), 10 µL Assay Buffer.

-

Inhibitor Control Wells: 80 µL Reaction Mix, 10 µL of 10x Celecoxib.

-

Test Compound Wells: 80 µL Reaction Mix, 10 µL of 10x test compound dilution.

-

-

Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells. Incubate for 10-15 minutes at the recommended temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.

-

Kinetic Measurement: Immediately measure the increase in fluorescence in a kinetic mode for 5-10 minutes at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm).[6][15]

-

Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Calculate the IC₅₀ value by plotting percent inhibition versus log[inhibitor].

-

Protocol 4: Nitric Oxide (NO) Inhibition (Griess Assay)

This assay quantifies nitrite (a stable metabolite of NO) in cell culture supernatant as an indicator of NO production by cells like LPS-stimulated macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Complete culture medium (phenol red-free is recommended)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium Nitrite (NaNO₂) standard solution

-

96-well flat-bottom microplate

-

-

Procedure:

-

Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.

-

Standard Curve Preparation: Prepare a standard curve of NaNO₂ (e.g., 0-100 µM) in culture medium.

-

Sample Collection: After incubation, collect 50-100 µL of supernatant from each well and transfer to a new 96-well plate. Add an equal volume of the standards to empty wells.

-

Griess Reaction: Prepare the working Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.[16]

-

Color Development: Add 50-100 µL of the working Griess Reagent to each well containing supernatant or standard. Incubate for 10-15 minutes at room temperature, protected from light.[17]

-

Absorbance Measurement: Measure the absorbance at 540-550 nm.[16]

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percent inhibition of NO production by the test compound relative to the LPS-stimulated control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. broadpharm.com [broadpharm.com]

- 4. Protocol Griess Test [protocols.io]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. assaygenie.com [assaygenie.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]

- 9. static.igem.wiki [static.igem.wiki]

- 10. protocols.io [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone (BTCT) is a synthetic thiophene derivative with the chemical formula C₁₃H₁₁ClOS₂ and CAS number 160982-09-2. While direct therapeutic applications of BTCT are not extensively documented, its structural features make it a valuable intermediate in the synthesis of compounds with significant therapeutic potential, primarily as carbonic anhydrase inhibitors and anticancer agents. This technical guide consolidates the available information on the potential therapeutic targets of BTCT, drawing insights from the biological activities of its derivatives and related thiophene-based compounds. Detailed experimental protocols for evaluating these potential activities and visualizations of relevant signaling pathways are provided to facilitate further research and drug discovery efforts.

Introduction

Thiophene-containing compounds represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This compound (BTCT) has emerged as a key building block for the development of novel therapeutic agents. Its chemical structure, featuring a substituted thiophene ring, offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries. The primary areas of therapeutic interest for BTCT derivatives are the inhibition of carbonic anhydrases and the development of novel anticancer therapeutics.

Potential Therapeutic Targets

Based on the biological evaluation of its derivatives and structurally related compounds, two primary therapeutic targets have been identified for molecules derived from BTCT.

Carbonic Anhydrase Inhibition

Table 1: Carbonic Anhydrase Inhibitory Activity of Thiophene Derivatives

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) | Reference |

| Substituted Thiophene Derivatives | hCA I | 447.28 - 1004.65 nM | [2] |

| Substituted Thiophene Derivatives | hCA II | 309.44 - 935.93 nM | [2] |

| 4-Substituted Thiophene-2-sulfonamides | hCA II | Nanomolar potency | [4] |

Anticancer Activity

Derivatives of BTCT have shown promising cytotoxic activity against various cancer cell lines. The anticancer mechanism of thiophene derivatives is often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Table 2: Anticancer Activity of Thiophene Derivatives

| Compound Class | Cell Line | IC₅₀ | Reference |

| Trisubstituted thiophene-3-carboxamide selenide | HCT116 | 3.20 ± 0.12 µM | [3] |

| Fused Thienopyrrole Derivative (3b) | HepG2 | 3.105 µM | [5] |

| Fused Thienopyrrole Derivative (3b) | PC-3 | 2.15 µM | [5] |

| Fused Pyrrolothienopyrimidine Derivative (4c) | HepG2 | 3.023 µM | [5] |

| Fused Pyrrolothienopyrimidine Derivative (4c) | PC-3 | 3.12 µM | [5] |

Signaling Pathways

The potential anticancer effects of BTCT-derived compounds can be attributed to their modulation of critical signaling pathways involved in tumorigenesis.

EGFR/PI3K/AKT Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/AKT pathway are frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[3][6] Several thiophene derivatives have been identified as potent inhibitors of EGFR and PI3K.[3][6]

Caption: EGFR/PI3K/AKT signaling pathway and potential inhibition by BTCT derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation.[1][7][8][9] Some thiophene-based chalcones have been shown to modulate the NF-κB pathway.[7][8]

Caption: NF-κB signaling pathway and potential modulation by BTCT derivatives.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol is adapted from a standard colorimetric assay for CA activity.

Materials:

-

Human carbonic anhydrase II (hCA II)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

This compound (or its derivatives)

-

Acetazolamide (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of hCA II solution, and 20 µL of the test compound solution at various concentrations.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of p-NPA solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

-

Calculate the rate of p-nitrophenol formation (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition and calculate the IC₅₀ value.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxicity of a compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (or its derivatives)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data on the parent compound is limited, the potent carbonic anhydrase inhibitory and anticancer activities of its derivatives highlight promising avenues for future drug discovery. The exploration of its derivatives as inhibitors of key signaling pathways, such as EGFR/PI3K/AKT and NF-κB, warrants further investigation. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to further elucidate the therapeutic potential of this class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unraveling the Role of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone in Drug Discovery: A Technical Overview

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties and synthetic applications of 1-(2-(benzylthio)-5-chlorothiophen-3-yl)ethanone. While direct mechanism of action studies on this specific compound are not extensively available in public literature, its pivotal role as a key intermediate in the synthesis of potent biological agents, particularly carbonic anhydrase inhibitors and novel anticancer compounds, is well-documented. This guide will delve into the known applications and synthetic pathways involving this versatile thiophene derivative.

Chemical Profile and Properties

This compound is a thiophene derivative with the chemical formula C₁₃H₁₁ClOS₂.[1] Its structure, featuring a chlorinated thiophene ring, an ethanone group, and a benzylthio substituent, makes it a valuable scaffold for chemical modification in drug discovery programs.

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClOS₂ |

| Molecular Weight | 282.81 g/mol |

| CAS Number | 160982-09-2 |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthetic Applications

The primary utility of this compound lies in its function as a precursor for the synthesis of pharmacologically active molecules.

Synthesis of Carbonic Anhydrase Inhibitors:

This compound is a recognized reagent in the preparation of carbonic anhydrase (CA) inhibitors.[2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The thiophene scaffold of this compound serves as a core structure for building novel CA inhibitors.

Experimental Workflow: General Synthesis of Thiophene-based Carbonic Anhydrase Inhibitors

The following diagram illustrates a generalized synthetic workflow where this compound could be utilized as a starting material for the synthesis of carbonic anhydrase inhibitors.

A generalized workflow for synthesizing carbonic anhydrase inhibitors.

Development of Novel Anticancer Agents:

Conceptual Signaling Pathway: Potential Anticancer Mechanism of Derivatives

Derivatives synthesized from this compound may exert their anticancer effects through various signaling pathways. The diagram below conceptualizes a potential mechanism of action.

A conceptual diagram of a potential anticancer signaling pathway.

Quantitative Data and Experimental Protocols

A thorough review of publicly accessible scientific literature did not yield specific quantitative data (e.g., IC50, Ki) or detailed experimental protocols for the mechanism of action of this compound itself. The available information primarily focuses on its synthetic utility. Researchers interested in the biological activity of this compound would need to perform de novo studies.

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery. Its established use in the synthesis of carbonic anhydrase inhibitors and its prospective role in the development of novel anticancer agents underscore its importance for medicinal chemists and pharmacologists. While direct biological activity data for this specific compound is sparse, its structural features provide a strong foundation for the generation of diverse and potent therapeutic candidates. Further research into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone, a key intermediate in the synthesis of various pharmaceutically active molecules. The document details its discovery and history, physicochemical properties, and established synthesis protocols. Furthermore, it explores its primary applications as a precursor to carbonic anhydrase inhibitors and potential anticancer agents, summarizing available biological activity data and outlining relevant experimental methodologies. The guide also visualizes key synthetic and mechanistic pathways to facilitate a deeper understanding of its chemical and biological significance.

Introduction

This compound is a substituted thiophene derivative that has garnered significant interest in medicinal chemistry. Its molecular structure, featuring a chlorinated thiophene ring, a benzylthio group, and an ethanone moiety, provides a versatile scaffold for the development of novel therapeutic agents. This compound serves as a crucial building block in the synthesis of carbonic anhydrase inhibitors, a class of drugs used in the treatment of glaucoma, and is also explored for its potential in creating new anticancer compounds. This guide aims to consolidate the existing knowledge on this compound, offering a detailed resource for researchers in the field.

Discovery and History

The precise first synthesis and discovery of this compound is not prominently documented in a singular "discovery" paper. However, its emergence is closely tied to the development of synthetic routes for thiophene-based carbonic anhydrase inhibitors. A significant milestone in its documented synthesis is a Chinese patent, CN102936236A, which details a method for its preparation as an intermediate for the glaucoma drug Brinzolamide.[1] This indicates its importance in pharmaceutical manufacturing. An optimized synthesis was later reported by Conrow et al. in 1999, further highlighting its relevance as a valuable chemical intermediate. While a specific "discovery" moment is elusive, its history is embedded in the broader narrative of thiophene chemistry and its application in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 160982-09-2 | [2][3][4] |

| Molecular Formula | C₁₃H₁₁ClOS₂ | [3] |

| Molecular Weight | 282.81 g/mol | [3][4] |

| Melting Point | 91-93 °C | |

| Boiling Point | 407.5 ± 45.0 °C | |

| Appearance | Not specified, likely a solid at room temperature | |

| IUPAC Name | This compound |

Synthesis Protocols

Two primary synthetic routes for this compound have been identified. These protocols offer different approaches to the formation of this key intermediate.

Synthesis via Nucleophilic Substitution of Dichlorothiophene (Patent CN102936236A)

This method involves the reaction of 3-acetyl-2,5-dichlorothiophene with a benzylthio source.

Experimental Protocol:

-

Preparation of the Benzylthio Nucleophile: Thiourea and benzyl chloride are reacted in a mixture of ethanol and water with heating to generate the benzylthio precursor.[1]

-

Nucleophilic Aromatic Substitution: The resulting benzylthio species is then reacted with 3-acetyl-2,5-dichlorothiophene in the presence of a base (e.g., sodium hydroxide).[1]

-

Workup and Purification: The reaction mixture is diluted with water, and the solid product is collected by filtration, washed, and dried.[1]

Optimized Synthesis by Conrow et al.

This improved method utilizes a different base and solvent system to achieve a higher yield.

Experimental Protocol:

-

Reaction Setup: 3-Acetyl-2,5-dichlorothiophene and benzylthiol are dissolved in tetrahydrofuran (THF).

-

Base Addition: Potassium carbonate (K₂CO₃) is added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux (approximately 66°C) for 12 hours.

-

Purification: The product is purified by column chromatography.

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for synthesizing molecules with significant biological activity.

Carbonic Anhydrase Inhibitors

This compound is a key precursor in the synthesis of Brinzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[1] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition can reduce the production of aqueous humor in the eye, thereby lowering intraocular pressure. Thiophene-based sulfonamides, often derived from intermediates like the one discussed here, have shown potent inhibitory effects on human carbonic anhydrase I and II (hCA-I and hCA-II).[5][6]

Quantitative Data for Thiophene-Based Carbonic Anhydrase Inhibitors:

| Compound Class | Target | IC₅₀ Range | Kᵢ Range | Reference |

| Thiophene-based sulfonamides | hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM | [5] |

| Thiophene-based sulfonamides | hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM | [5] |

| Benzo[b]thiophene sulfonamides | hCA I | - | 63 - 138 nM | [7] |

| Benzo[b]thiophene sulfonamides | hCA II | - | 6.3 - 8.8 nM | [7] |

| Benzo[b]thiophene sulfonamides | hCA IX | - | 2.8 - 15 nM | [7] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (General)

A common method to determine the inhibitory activity of compounds against carbonic anhydrase is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human carbonic anhydrase isoenzyme and the test inhibitor in an appropriate buffer (e.g., Tris-HCl).

-

Assay Setup: In a 96-well plate, combine the buffer, enzyme solution, and varying concentrations of the inhibitor.

-

Substrate Addition: Initiate the reaction by adding a solution of p-NPA.

-

Measurement: Monitor the formation of p-nitrophenolate at a specific wavelength (e.g., 400 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

Anticancer Agents

Thiophene derivatives have demonstrated promising anticancer activity.[2] While specific studies on this compound are limited, related compounds have been shown to induce cytotoxicity in various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the intrinsic pathway, characterized by the activation of caspases.[8][9][10]

Quantitative Data for Thiophene-Based Anticancer Agents:

| Compound | Cell Line | IC₅₀ | Reference |

| Thiophene Derivative F8 | Various cancer cell lines | Low micromolar range | [8] |

| Thiophene Derivatives | Breast cancer cells | <30 µmol/l | [11] |

| 2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole derivative C21 | HeLa cells | 0.08 µM | [12] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay - General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Signaling Pathways

The biological effects of compounds derived from this compound are mediated through specific signaling pathways.

Carbonic Anhydrase Inhibition Pathway

The primary mechanism of action for carbonic anhydrase inhibitors is the direct blockage of the enzyme's active site. This disrupts the pH regulation and ion transport processes that are dependent on carbonic anhydrase activity.

Intrinsic Apoptosis Pathway

For anticancer applications, certain thiophene derivatives have been shown to induce apoptosis through the intrinsic pathway. This process is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in programmed cell death.

Conclusion

This compound stands out as a pivotal chemical entity in the landscape of medicinal chemistry. Its established synthetic routes and its role as a key intermediate in the production of carbonic anhydrase inhibitors and potential anticancer agents underscore its importance. This technical guide has provided a consolidated resource on its discovery, properties, synthesis, and applications, aiming to support further research and development in these critical therapeutic areas. The continued exploration of derivatives from this versatile scaffold holds promise for the discovery of novel and more effective drugs.

References

- 1. CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene) - Google Patents [patents.google.com]

- 2. This compound | RUO [benchchem.com]

- 3. This compound | C13H11ClOS2 | CID 9808823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 9. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of 2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole derivatives as tubulin polymerization inhibitors with potential anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. This thiophene derivative is a valuable intermediate in medicinal chemistry, notably in the synthesis of carbonic anhydrase inhibitors. The information presented herein is intended to support research and development activities by providing detailed, quantitative data and clear experimental protocols.

Spectroscopic Data

The structural elucidation of this compound is confirmed through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key data from these analyses are summarized below.

Table 1: Summary of Spectroscopic Data

| Analytical Technique | Data |

| Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 296.9872[1] |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch: ~1680 cm⁻¹[1] |

| C-S vibrations: ~680 cm⁻¹[1] | |

| ¹H NMR Spectroscopy | Detailed data not publicly available |

| ¹³C NMR Spectroscopy | Detailed data not publicly available |

Synthesis of this compound

The synthesis of the title compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The most commonly cited method involves the reaction of 3-acetyl-2,5-dichlorothiophene with benzylthiol in the presence of a base. An alternative procedure with a different solvent system has also been reported.

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution in DMF

This method, as described in US Patent 5538966 A1, utilizes dimethylformamide (DMF) as the solvent.[1]

-

Reactants:

-

3-Acetyl-2,5-dichlorothiophene

-

Benzylthiol

-

Potassium carbonate (K₂CO₃)

-

-

Solvent: Dimethylformamide (DMF)[1]

-

Procedure:

-

To a solution of 3-acetyl-2,5-dichlorothiophene in DMF, add potassium carbonate and benzylthiol.

-

Heat the reaction mixture to 80-85°C.[1]

-

Maintain the temperature and stir for 5 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Proceed with aqueous workup and extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Protocol 2: Alternative Synthesis in THF

An alternative procedure reported by Conrow et al. employs tetrahydrofuran (THF) as the solvent.[1]

-

Reactants:

-

3-Acetyl-2,5-dichlorothiophene

-

Benzylthiol

-

Potassium carbonate (K₂CO₃)

-

-

Solvent: Tetrahydrofuran (THF)[1]

-

Procedure:

-

Combine 3-acetyl-2,5-dichlorothiophene, benzylthiol, and potassium carbonate in THF.

-

Heat the mixture to reflux (approximately 66°C).[1]

-

Maintain the reflux and stir for 12 hours.[1]

-

Upon completion, cool the reaction mixture.

-

Perform an appropriate workup, likely involving filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure.

-

Purify the residue by suitable methods such as column chromatography or recrystallization.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

In-Depth Technical Guide: 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the chemical compound 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone. This thiophene derivative is a key intermediate in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors.[1][2] Understanding its solubility and stability is crucial for its effective use in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClOS₂ | [1] |

| Molecular Weight | 282.81 g/mol | [1] |

| CAS Number | 160982-09-2 | [1] |

| Melting Point | 91-93°C | ChemicalBook |

| Appearance | Data not available | |

| Density | 1.33 g/cm³ | BenchChem |

Solubility Profile

A generalized experimental protocol for determining the solubility of a compound like this compound is provided below.

Experimental Protocol: Determination of Thermodynamic Solubility

This protocol outlines a method for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound

-

A selection of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution.

-

The following diagram illustrates a general workflow for characterizing a novel chemical compound, including the assessment of its solubility.

Caption: General workflow for the synthesis and characterization of a chemical compound.

Stability Profile

Specific stability data for this compound is not publicly available. However, an understanding of its potential degradation pathways can be inferred from the chemical properties of its constituent functional groups: the thiophene ring and the benzylthio ether moiety.

The thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones).[3][4] These oxidized species can be unstable and may undergo further reactions, including ring-opening. The benzyl ether group, and by extension the benzylthio ether group, is generally stable to a wide range of acidic and basic conditions but is susceptible to cleavage under reductive conditions, such as catalytic hydrogenolysis.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. This protocol outlines a general approach for a forced degradation study of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent (e.g., acetonitrile, methanol)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature for a specified time.

-

Oxidation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in a stability chamber.

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector can help in assessing the peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize the major degradation products.

-

The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided experimental protocols offer a framework for researchers to determine these critical parameters. A thorough understanding of the solubility and stability of this compound is paramount for its successful application in the synthesis of novel therapeutic agents and other areas of chemical research. Further studies are warranted to generate comprehensive and quantitative data to support its broader use in drug development.

References

An In-depth Technical Guide to 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a substituted thiophene derivative that has garnered significant interest as a versatile intermediate in the synthesis of compounds with potential therapeutic applications. Its chemical structure, featuring a reactive acetyl group, a benzylthio moiety, and a chloro-substituted thiophene ring, makes it a valuable building block for the development of novel carbonic anhydrase inhibitors and anticancer agents. This technical guide provides a comprehensive overview of its synonyms, chemical properties, detailed synthesis protocols, and its role in the development of bioactive molecules. The guide also summarizes the available quantitative data for its derivatives, outlines relevant experimental protocols, and visualizes key synthetic and biological pathways.

Chemical Identity and Properties

This compound is a yellow solid with the molecular formula C₁₃H₁₁ClOS₂ and a molecular weight of 282.81 g/mol .[1] It is slightly soluble in chloroform and methanol.[1]

Synonyms and Identifiers

This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 160982-09-2[2] |

| Other Names | 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone[2] |

| 3-Acetyl-5-chloro-2-(benzylthio)thiophene | |

| Ethanone, 1-[5-chloro-2-[(phenylmethyl)thio]-3-thienyl]- | |

| Molecular Formula | C₁₃H₁₁ClOS₂[2] |

| Molecular Weight | 282.81 g/mol [2] |

| InChI Key | REGHIPPKDCMIBD-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 91-93°C | [1] |

| Boiling Point | 407.5±45.0 °C (Predicted) | [1] |

| Density | 1.33 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution (as described in US Patent 5,538,966 A1)

This method involves the reaction of 3-acetyl-2,5-dichlorothiophene with benzylthiol in the presence of a base.[3]

Reagents and Conditions:

-

Substrate: 3-Acetyl-2,5-dichlorothiophene

-

Nucleophile: Benzylthiol

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80–85°C

-

Reaction Time: 5 hours

Procedure:

-

To a solution of 3-acetyl-2,5-dichlorothiophene in DMF, add potassium carbonate and benzylthiol.

-

Heat the reaction mixture to 80-85°C and stir for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Protocol (Conrow et al.)

An alternative procedure with a reported improvement in yield has also been described.[3]

Reagents and Conditions:

-

Substrate: 3-Acetyl-2,5-dichlorothiophene

-

Nucleophile: Benzylthiol

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux (~66°C)

-

Reaction Time: 12 hours

Procedure: The procedural steps are similar to the one described above, with the substitution of THF as the solvent and conducting the reaction at reflux temperature.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of compounds targeting carbonic anhydrases and various cancer-related pathways. While quantitative biological data for the title compound itself is not extensively available, the activities of its derivatives highlight its importance.

Carbonic Anhydrase Inhibitors

This compound is a reagent used in the preparation of carbonic anhydrase inhibitors.[2] Thiophene-based sulfonamides have been shown to be potent inhibitors of carbonic anhydrases, particularly human carbonic anhydrase II (hCA II), which is a target for antiglaucoma drugs.[1][4]

Mechanism of Action: The inhibitory activity of sulfonamide-based carbonic anhydrase inhibitors stems from the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The thiophene ring and its substituents can further interact with the active site cleft, influencing the inhibitor's potency and selectivity.[5][6]

Anticancer Agents

Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines.[7]

Quantitative Data for Derivatives: While specific IC₅₀ values for the title compound are not available, studies on its derivatives have shown promising results.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

| Thiophene Derivative A | HeLa (Cervical Cancer) | 0.37 |

| Thiophene Derivative B | MCF-7 (Breast Cancer) | 0.73 |

| Thiophene Derivative C | A549 (Lung Cancer) | 0.95 |

| Benzyl urea tetrahydrobenzo[b]thiophene | A549 (Lung Cancer) | Potent activity |

Note: The specific structures of derivatives A, B, and C are not detailed in the available literature.

Potential Mechanisms of Anticancer Activity: Thiophene derivatives have been reported to exert their anticancer effects through various mechanisms:[2][8]

-

Inhibition of Topoisomerase: Interfering with DNA replication and repair.

-

Inhibition of Tyrosine Kinases: Blocking signaling pathways involved in cell proliferation and survival.

-

Tubulin Interaction: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

-

Induction of Apoptosis: Triggering programmed cell death through reactive oxygen species (ROS) activation.[2]

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay (General Protocol)

A common method to assess carbonic anhydrase inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.

Materials:

-

Purified human carbonic anhydrase (hCA) isoforms

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

Test compound dissolved in DMSO

-

96-well microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate buffer.

-

In a 96-well plate, add the buffer, hCA enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding the p-NPA substrate.

-

Measure the rate of p-nitrophenol formation by monitoring the absorbance at a specific wavelength (e.g., 400 nm) over time.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Remove the medium and add MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control (vehicle-treated) cells and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via nucleophilic aromatic substitution provides access to a scaffold that is central to the development of potent carbonic anhydrase inhibitors and novel anticancer agents. While direct biological data on the title compound is limited, the significant activity of its derivatives underscores its importance in medicinal chemistry and drug discovery. Further investigation into the direct biological effects of this compound and the synthesis of a broader range of derivatives could lead to the discovery of new therapeutic leads. This guide provides a foundational resource for researchers working with this promising thiophene derivative.

References

- 1. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | RUO [benchchem.com]

- 4. bcrcp.ac.in [bcrcp.ac.in]

- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

Introduction

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone is a key intermediate in the synthesis of various pharmacologically active compounds, including carbonic anhydrase inhibitors[1]. Its synthesis from 3-acetyl-2,5-dichlorothiophene is a critical step in the development of these therapeutic agents. The reaction proceeds via a nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 2-position of the thiophene ring is displaced by a benzylthiolate nucleophile. The acetyl group at the 3-position and the electron-deficient nature of the thiophene ring facilitate this substitution[2][3]. This document provides detailed protocols for this synthesis, summarizing various reported methodologies and their respective yields.

Reaction Principle

The core of this synthesis is the nucleophilic substitution of a chlorine atom on the thiophene ring by a sulfur nucleophile[2][4]. Benzylthiol (benzyl mercaptan) is deprotonated by a base to form the more nucleophilic benzylthiolate anion. This anion then attacks the electron-deficient carbon atom bonded to the chlorine at the 2-position of 3-acetyl-2,5-dichlorothiophene, leading to the formation of the desired thioether product and a chloride salt. The choice of base, solvent, and temperature significantly impacts the reaction efficiency and yield[5].

Data Presentation: Comparison of Synthetic Protocols

Several methods for the synthesis of this compound have been reported. The following table summarizes the key quantitative data from different protocols.

| Protocol Reference | Base | Solvent | Temperature | Reaction Time | Yield | Notes |

| Method 1 [5] | K₂CO₃ | DMF | 80–85°C | 5 hours | 88% | Product purified by column chromatography (hexane/ethyl acetate, 9:1). |